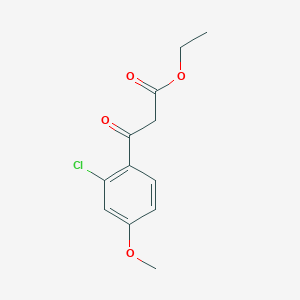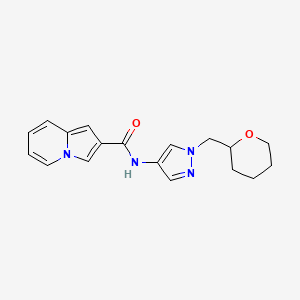![molecular formula C24H15F5N2O2S B2476991 3'-(3,4-Difluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione CAS No. 894563-68-9](/img/structure/B2476991.png)
3'-(3,4-Difluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a spiro[indoline-3,2’-thiazolidine] ring system, a difluorophenyl group, and a trifluoromethylbenzyl group . These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the available literature, similar compounds are often synthesized through reactions like the [3 + 2] annulation reaction . This involves the reaction of sulfur ylides and β-ketothioamides to produce thiazoline and spiro[indoline-3,3’-thiophene] scaffolds .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spiro[indoline-3,2’-thiazolidine] ring system. This system involves a spirocyclic compound, where two rings share a single atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Antileukemic Activity : Spiro[indoline-3,2′-thiazolidine]-2,4′-diones, related to the mentioned compound, have shown activity in leukemia screen tests, indicating potential antileukemic properties. The synthesis involves cyclocondensation of isatin-3-imines with α-mercaptoacids, highlighting a pathway for preparing analogs with potential biological activities (Rajopadhye & Popp, 1987).
- Antimicrobial and Anticancer Activity : Some new spiro[indol-thiazolidon-2,4-diones] synthesized by cyclocondensation processes exhibited significant antimicrobial activity. Their structures were confirmed through various analytical techniques, and in vitro antimicrobial activities were tested, showing potential as new antimicrobial agents (Al-Romaizan, 2020). Additionally, related spiro compounds have been evaluated for their anticancer activity, suggesting their relevance in developing new cancer therapies (Kaminskyy et al., 2011).
Chemical Synthesis Advances
- Microwave-Induced Synthesis : Improved synthesis methods under microwave irradiation have been developed for trifluoromethyl substituted spiro compounds, offering advantages such as reduced reaction times and higher yields. This method indicates a greener and more efficient synthesis route for such complex molecules (Dandia et al., 1997).
- Ionic Liquid Mediated Synthesis : A one-pot, three-component synthesis approach in an ionic liquid medium has been shown to be an effective method for synthesizing novel spiro[indoline-3,2′-thiazolidine]-2,4′(1H)-diones, highlighting the role of green chemistry in facilitating complex reactions (Jain et al., 2013).
Material Science Applications
- Catalysis : Research on using magnetically separable nanocatalysts for the synthesis of novel spiro compounds indicates potential applications in material science, particularly in the development of new catalytic processes that are both efficient and environmentally friendly (Kefayati et al., 2016).
Eigenschaften
IUPAC Name |
3-(3,4-difluorophenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F5N2O2S/c25-18-9-8-16(11-19(18)26)31-21(32)13-34-23(31)17-6-1-2-7-20(17)30(22(23)33)12-14-4-3-5-15(10-14)24(27,28)29/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVNKQILBQMNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F)C5=CC(=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F5N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(3,4-Difluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

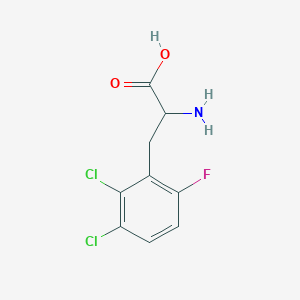
![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)
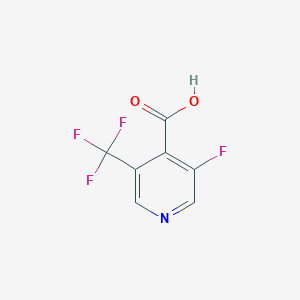
![2-chloro-6-fluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2476915.png)
![4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine](/img/structure/B2476917.png)
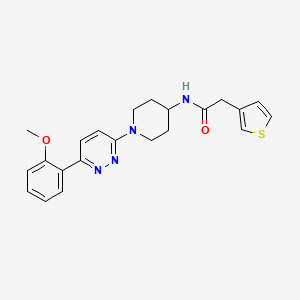
![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)
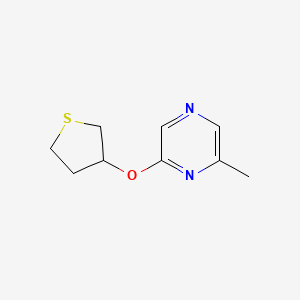
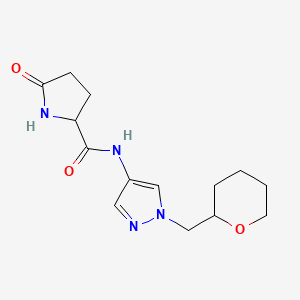
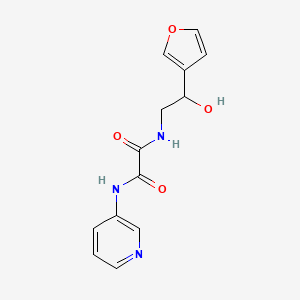
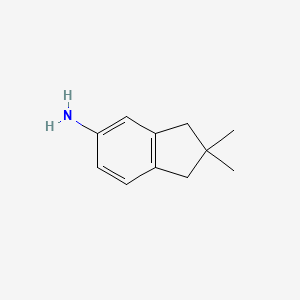
![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)
